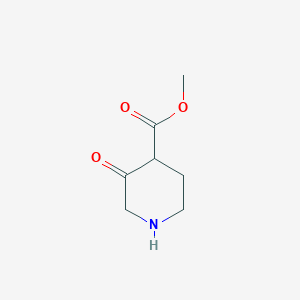![molecular formula C10H19NO4 B065099 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid CAS No. 165607-76-1](/img/structure/B65099.png)
2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid
货号 B065099
CAS 编号:
165607-76-1
分子量: 217.26 g/mol
InChI 键: RYAKVKATDZQYAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid” is a chemical compound with the molecular formula C10H19NO4 . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group, which is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of “2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid” involves a carbonyl group (C=O), a tert-butoxycarbonyl group, and an acetic acid group .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Physical And Chemical Properties Analysis
The molecular weight of “2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid” is 219.23 g/mol .科学研究应用
1. Synthesis of New Derivatives of Ornithine
- Application Summary: The compound N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid has been synthesized by the reaction of N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid (Boc-L-ornithine) and N-Fmoc-2-aminoacetaldehyde (N-Fmoc-glycinal) in the presence of sodium cyanoborohydride in methanol containing 1% acetic acid at room temperature .
- Methods of Application: The method involves a reductive amination between N2-tert-butoxycarbonyl-L-2,5-diaminopropionic acid and N-Fmoc-2-aminoacetaldehyde to derivatize the ornithine moiety by converting its N5-primary amine into a secondary amine and extending it with an aminoethyl group .
- Results or Outcomes: This process produces the building block for the new triamino acid δ N-(2-aminoethyl)ornithine .
2. Deprotection of Boc Amino Acids and Peptides
- Application Summary: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
- Methods of Application: The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect. The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
3. Rapid Deprotection of Boc Amino Acids
- Application Summary: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
- Methods of Application: The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect. The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
4. Protection and Deprotection of Amines
- Application Summary: The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
- Methods of Application: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
- Results or Outcomes: This process allows for the selective protection and deprotection of amines, which is crucial in many organic synthesis pathways .
5. Rapid Deprotection of Boc Amino Acids
- Application Summary: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
- Methods of Application: The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect. The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
6. Protection and Deprotection of Amines
- Application Summary: The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
- Methods of Application: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
- Results or Outcomes: This process allows for the selective protection and deprotection of amines, which is crucial in many organic synthesis pathways .
未来方向
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAKVKATDZQYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478283 | |
| Record name | 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid | |
CAS RN |
165607-76-1 | |
| Record name | 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl](propyl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Ethanol (36 ml) was added to bromoacetic acid (5.00 g, 36.0 mmol), and the mixture was stirred under ice-cold water-cooling. Propylamine (14.8 ml, 180 mmol) was added to the mixture over one minute, and then the whole was stirred at an external temperature of 80° C. for 2.5 hours. A 4 N aqueous sodium hydroxide solution (27 ml) was added thereto, and the whole was concentrated under reduced pressure. Then, water (27 ml) and tetrahydrofuran (30 ml) were added to the concentrate, and the mixture was stirred at room temperature. A solution of di-t-butyl carbonate (9.43 g, 43.2 mmol) in tetrahydrofuran (6 ml) was added to the mixture, and after 15 minutes, citric acid monohydrate was added to the reaction mixture to acidify it weakly. The whole was extracted with ethyl acetate (150 ml), and the organic layer was washed with water (100 ml) and saturated brine (50 ml) successively. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 5.06 g (65%) of 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid as a colorless solid.







Yield
65%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

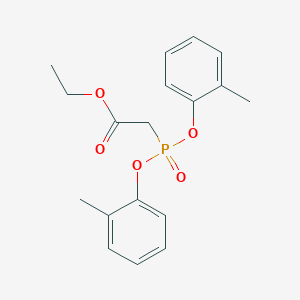
![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
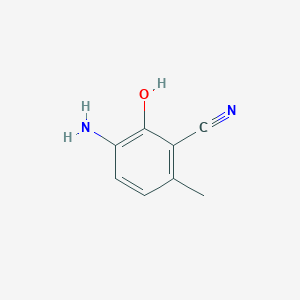
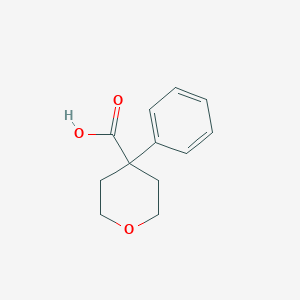
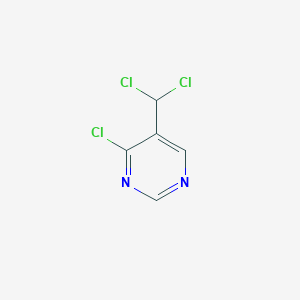
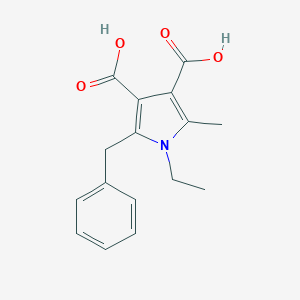
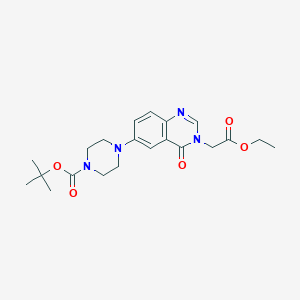
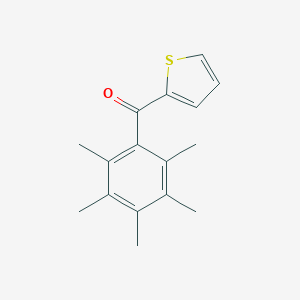
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)


